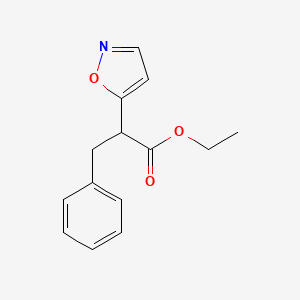

Ethyl 2-(5-isoxazolyl)-3-phenylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(5-isoxazolyl)-3-phenylpropanoate is a compound that contains an isoxazole ring. Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

Isoxazole can be synthesized via a variety of methods. Examples include a 1,3-dipolar cycloaddition of nitrile oxides with alkynes, or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . A method for preparing a similar compound involves treating a compound with salicyl aldehydes to afford the corresponding nitrostyrylisoxazoles, which upon reaction with ethyl bromoacetate followed by cyclization with triethylamine furnished ethyl 2,3-dihydro-3-[(3-methyl-4-nitro-5-isoxazolyl)methyl .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .Mecanismo De Acción

Target of Action

Ethyl 2-(5-isoxazolyl)-3-phenylpropanoate belongs to the class of compounds known as isoxazoles . Isoxazole derivatives have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects

Mode of Action

Isoxazole derivatives often interact with their targets by forming hydrogen bonds and hydrophobic interactions . The exact interactions would depend on the specific target and the environment within the target site.

Biochemical Pathways

Without specific information on the targets and mode of action of this compound, it’s challenging to summarize the affected biochemical pathways. Isoxazole derivatives can affect a variety of pathways depending on their specific targets .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using Ethyl 2-(5-isoxazolyl)-3-phenylpropanoate 2-(5-isoxazolyl)-3-phenylpropanoate in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it is a safe compound with minimal toxicity. The disadvantages of using this compound in laboratory experiments include its instability and its potential to react with other compounds.

Direcciones Futuras

The future directions for Ethyl 2-(5-isoxazolyl)-3-phenylpropanoate 2-(5-isoxazolyl)-3-phenylpropanoate research include further exploration of its potential therapeutic applications, such as its use in the treatment of cancer and Alzheimer’s disease. Additionally, further research is needed to explore its mechanism of action and its potential for drug development. Additionally, further research is needed to explore its potential for use in food and cosmetic products. Finally, further research is needed to explore its potential for use in industrial applications, such as the synthesis of other compounds.

Métodos De Síntesis

Ethyl 2-(5-isoxazolyl)-3-phenylpropanoate can be synthesized using a variety of methods. One method involves the reaction of 3-phenylpropionic acid with isoxazole in the presence of a base, such as sodium hydroxide. This reaction produces this compound ester of 3-phenylpropionic acid 5-isoxazolyl ester. Another method involves the reaction of 3-phenylpropionic acid with isoxazole in the presence of an acid catalyst, such as sulfuric acid. This reaction produces this compound ester of 3-phenylpropionic acid 5-isoxazolyl ester.

Aplicaciones Científicas De Investigación

Ethyl 2-(5-isoxazolyl)-3-phenylpropanoate has been studied for a variety of scientific applications. It has been used as an antioxidant, anti-inflammatory, and anti-microbial agent. It has also been used in the synthesis of other compounds, such as pyrrolidinones, quinolines, and benzodiazepines. Additionally, it has been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease.

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-2-17-14(16)12(13-8-9-15-18-13)10-11-6-4-3-5-7-11/h3-9,12H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFCYRWPLKXVMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)C2=CC=NO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chlorophenyl)-N-[4-(pyrrolidin-1-yl)pyrimidin-5-yl]ethene-1-sulfonamide](/img/structure/B2622666.png)

![N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]prop-2-enamide](/img/structure/B2622674.png)

![2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxy-N-phenylacetamide](/img/structure/B2622675.png)

![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2622677.png)

![5-(difluoromethyl)-1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2622681.png)

![(Z)-ethyl 2-(2-(isobutyrylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2622682.png)

![N-(5-methyl-1,2-oxazol-3-yl)-4-[4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2622684.png)

![2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2622686.png)